1-(4-Amino-2-methoxyphenyl)-3-chloropropan-2-one
Description
1-(4-Amino-2-methoxyphenyl)-3-chloropropan-2-one is a chlorinated propanone derivative featuring a 4-amino-2-methoxyphenyl substituent. The amino group enhances hydrogen-bonding capabilities, while the methoxy group provides electron-donating effects, influencing reactivity and solubility. Its synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions targeting the aromatic ring .
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
1-(4-amino-2-methoxyphenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C10H12ClNO2/c1-14-10-5-8(12)3-2-7(10)4-9(13)6-11/h2-3,5H,4,6,12H2,1H3 |
InChI Key |
OCWSUADYLQQZKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N)CC(=O)CCl |
Origin of Product |
United States |
Biological Activity
1-(4-Amino-2-methoxyphenyl)-3-chloropropan-2-one, a compound with promising biological activity, has garnered attention in pharmacological research due to its structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including biochemical interactions, cellular effects, and relevant case studies.
Chemical Structure and Properties
The compound features a chloropropanone moiety attached to an amino-substituted aromatic ring, which is critical for its biological interactions. Its molecular formula is with a molecular weight of approximately 215.66 g/mol. The presence of the amino and methoxy groups enhances its reactivity and ability to interact with various biological targets.
Enzyme Modulation
This compound acts as a substrate for specific enzymes, influencing metabolic pathways. It has been shown to interact with aminotransferases, which play a vital role in amino acid metabolism. Additionally, it can inhibit enzymes involved in metabolic processes, thereby altering cellular energy dynamics.
Gene Expression
This compound can modulate gene expression by interacting with transcription factors. Studies indicate that it influences the expression of genes related to metabolic regulation, impacting cellular energy production and utilization .
Cell Signaling Pathways
The compound has been observed to affect various cell signaling pathways. For instance, it can alter the activity of kinases and phosphatases, leading to significant changes in downstream signaling cascades that affect cell proliferation and apoptosis .
Toxicity and Dose-Response
While low doses may enhance metabolic functions, higher concentrations have been associated with cytotoxic effects, disrupting cellular homeostasis. This duality necessitates careful consideration in therapeutic applications.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound derivatives. For example, derivatives exhibiting structural modifications showed enhanced cytotoxic activity against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The compounds demonstrated IC50 values in the micromolar range, indicating significant potency .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Derivative A | 0.65 | MCF-7 |
| Derivative B | 0.78 | U-937 |
| Derivative C | 1.54 | MDA-MB-231 |
Flow cytometry analysis revealed that these compounds induce apoptosis in cancer cells through caspase activation pathways. Notably, the presence of electron-withdrawing groups at critical positions on the aromatic ring was found to enhance biological activity significantly .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one
Structural Differences: The hydrazinylidene group replaces the 4-amino-2-methoxyphenyl moiety, creating a conjugated system that alters electronic properties. Functional Impact:
- Enhanced π-conjugation increases UV absorption, making it suitable for photochemical studies.
- Reduced hydrogen-bonding capacity compared to the amino-substituted analog. Applications: Used in crystallography and as a precursor for heterocyclic synthesis .
1-(4-Bromophenyl)-3-chloropropan-2-one
Structural Differences: Bromine replaces the amino-methoxyphenyl group. Functional Impact:
- Higher molecular weight (247.52 g/mol vs. ~213.65 g/mol for the target compound) and increased lipophilicity due to bromine’s larger atomic radius.
- Lower electronegativity of Br vs. Cl may reduce reactivity in nucleophilic substitutions. Applications: Intermediate in organometallic catalysis; discontinued commercial availability limits current use .
1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one
Structural Differences : Trifluoromethoxy (-OCF₃) group replaces the methoxy (-OCH₃) at the 5-position.
Functional Impact :
- Enhanced electron-withdrawing effects and metabolic stability due to -OCF₃.
- Applications: Investigated in drug discovery for antimicrobial or CNS-targeting agents .
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Structural Differences : Chalcone backbone (α,β-unsaturated ketone) replaces the propan-2-one structure.
Functional Impact :
- Conjugated enone system enables Michael addition reactions, unlike saturated analogs.
- Lower thermal stability due to extended π-system.
Applications : Widely studied as a fluorescent probe and antitumor agent .
Physicochemical and Spectroscopic Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
